molecular formula C17H21ClN2O2 B13036457 N-Cbz-(R)-2-amino-3-phenylpropylamine HCl

N-Cbz-(R)-2-amino-3-phenylpropylamine HCl

Cat. No.: B13036457
M. Wt: 320.8 g/mol
InChI Key: FOBOCAFPIJZDMG-PKLMIRHRSA-N
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Description

N-Cbz-®-2-amino-3-phenylpropylamine HCl is a compound that belongs to the class of N-Cbz-protected amines. The Cbz (carboxybenzyl) group is commonly used in organic synthesis to protect amine functionalities. This compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-®-2-amino-3-phenylpropylamine HCl typically involves the protection of the amine group with the Cbz group. One common method is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, resulting in the formation of the Cbz-protected amine .

Industrial Production Methods

Industrial production of N-Cbz-®-2-amino-3-phenylpropylamine HCl often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-®-2-amino-3-phenylpropylamine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd/C, LiAlH4

    Substitution: Methanesulfonyl chloride, N-methylimidazole

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the deprotected amine.

Scientific Research Applications

N-Cbz-®-2-amino-3-phenylpropylamine HCl has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Cbz-®-2-amino-3-phenylpropylamine HCl involves the protection of the amine group, making it less reactive and allowing for selective reactions at other functional groups. The Cbz group can be removed via hydrogenolysis, releasing the free amine and toluene . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-®-2-amino-3-phenylpropylamine: Uses the Boc (tert-butoxycarbonyl) group for protection.

    N-Fmoc-®-2-amino-3-phenylpropylamine: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection.

    N-Alloc-®-2-amino-3-phenylpropylamine: Uses the Alloc (allyloxycarbonyl) group for protection.

Uniqueness

N-Cbz-®-2-amino-3-phenylpropylamine HCl is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The ease of deprotection via hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for removal .

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1

InChI Key

FOBOCAFPIJZDMG-PKLMIRHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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